molecular formula C18H22N2O4 B2862250 ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate CAS No. 1164553-06-3

ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate

Cat. No. B2862250
CAS RN: 1164553-06-3
M. Wt: 330.384
InChI Key: IQTOMXVPMHFJJP-VMPITWQZSA-N
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Description

Ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate is a chemical compound with the molecular formula C18H22N2O4 . Its CAS number is 1164553-06-3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate include a molecular weight of 330.378 , a density of 1.2±0.1 g/cm3 , and a boiling point of 477.0±55.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

Anti-Proliferative Agents

This compound has been studied for its potential as an anti-proliferative agent . Dihydropyrimidinones (DHPMs), which are structurally related to this compound, have shown significant activity against cancer cell lines . The anti-proliferative activity is influenced by the substituents on the styryl ring and the ester group, which can be optimized for enhanced efficacy.

Functional Polymers

The compound’s structure allows it to be used in the synthesis of functional polymers . These polymers can be designed to have reactive functional groups, making them suitable for use as polymeric reagents or supports in biochemical and chemical applications .

Medicinal Chemistry

In medicinal chemistry, heterocyclic compounds like this one are crucial for the development of new drugs. They serve as key building blocks for compounds with a variety of therapeutic activities, including antiviral, antihypertensive, and anti-inflammatory properties .

Organic Synthesis

The compound can be used in organic synthesis, particularly in the preparation of chiral molecules . Chirality is a critical factor in the biological activity of molecules, and this compound can serve as a precursor for synthesizing enantiomerically pure substances .

Chemical Research

Sulfur-containing heterocyclic compounds, which are related to this compound, are widely utilized in chemical research. They find applications in flavoring food products and in the synthesis of compounds with unique sensory properties .

Safety and Hazards

When handling ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, as well as dust formation . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

ethyl 2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]-6-oxo-4,5-dihydropyridazin-1-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-4-24-18(22)13(2)20-17(21)12-9-15(19-20)8-5-14-6-10-16(23-3)11-7-14/h5-8,10-11,13H,4,9,12H2,1-3H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTOMXVPMHFJJP-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C(=O)CCC(=N1)C=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N1C(=O)CCC(=N1)/C=C/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]propanoate

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